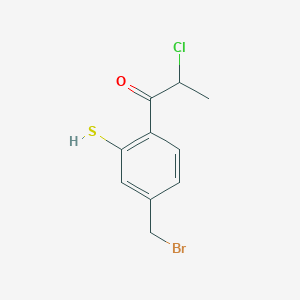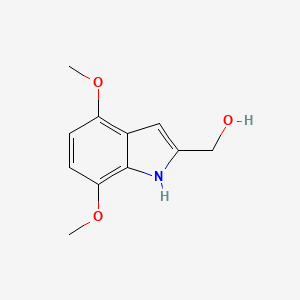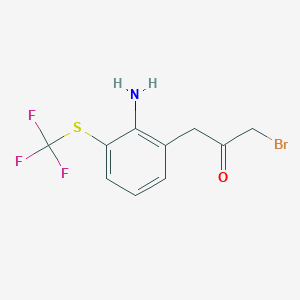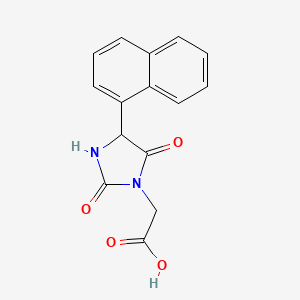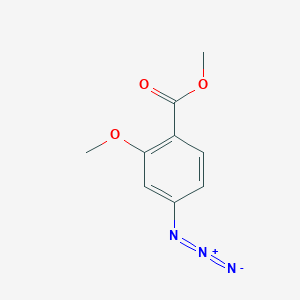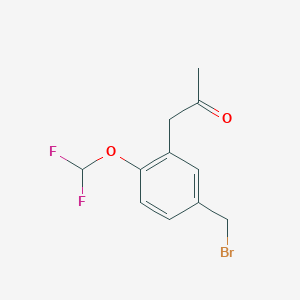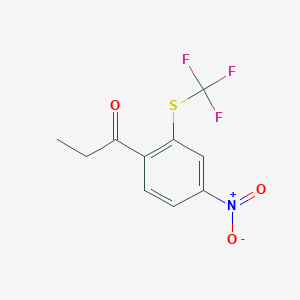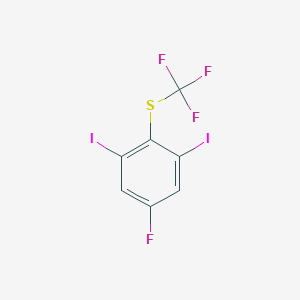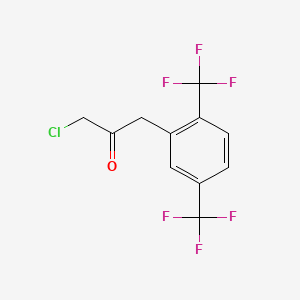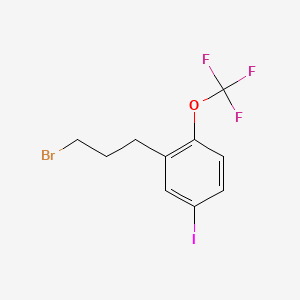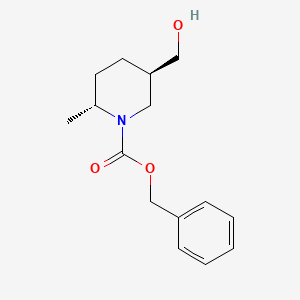
(2R,5R)-Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,5R)-Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a piperidine ring substituted with a benzyl group, a hydroxymethyl group, and a carboxylate ester, making it a versatile intermediate for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-methylpiperidine and benzyl chloroformate.
Protection and Functionalization: The hydroxyl group is introduced via a hydroxymethylation reaction, often using formaldehyde and a base like sodium hydroxide.
Esterification: The carboxylate ester is formed by reacting the hydroxymethylated piperidine with benzyl chloroformate under basic conditions, typically using a base like triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound. Solvent selection, temperature control, and purification techniques such as crystallization or chromatography are crucial for industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,5R)-Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: (2R,5R)-5-(Carboxymethyl)-2-methylpiperidine-1-carboxylate.
Reduction: (2R,5R)-Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-ol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (2R,5R)-Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology
The compound can be used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds, which are crucial in biological studies and drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules, including those with anti-inflammatory, analgesic, or antimicrobial properties.
Industry
In the material science industry, this compound is used in the synthesis of polymers and advanced materials with specific mechanical or chemical properties.
Wirkmechanismus
The mechanism of action of (2R,5R)-Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate depends on its application. In medicinal chemistry, its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and ester groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2R,5R)-5-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)cyclohexan-1-ol: This compound shares the hydroxymethyl group but differs in the ring structure and additional functional groups.
tert-Butyl (1S,2R,5R)-2-(hydroxymethyl)-4-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: Similar in having a hydroxymethyl group and a carboxylate ester but differs in the bicyclic structure and additional substituents.
Uniqueness
(2R,5R)-Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate is unique due to its specific combination of functional groups and chiral centers, making it a versatile intermediate for various synthetic applications. Its ability to undergo multiple types of chemical reactions and its potential in diverse fields such as medicinal chemistry and material science highlight its significance.
Eigenschaften
Molekularformel |
C15H21NO3 |
|---|---|
Molekulargewicht |
263.33 g/mol |
IUPAC-Name |
benzyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-12-7-8-14(10-17)9-16(12)15(18)19-11-13-5-3-2-4-6-13/h2-6,12,14,17H,7-11H2,1H3/t12-,14-/m1/s1 |
InChI-Schlüssel |
NRBMSSRNBMTDSV-TZMCWYRMSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)CO |
Kanonische SMILES |
CC1CCC(CN1C(=O)OCC2=CC=CC=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


